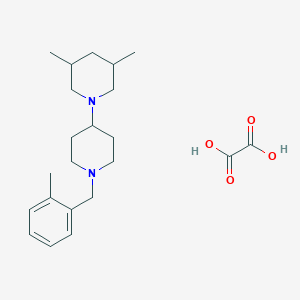
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of piperidine derivatives, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for the development of new drugs. This compound has been shown to exhibit high affinity and selectivity for certain receptors, making it a promising candidate for the development of novel therapeutics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter release.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. This compound has been shown to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate is its high affinity and selectivity for certain receptors, which makes it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method and high purity product make it an attractive compound for laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine oxalate. One area of interest is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Other future directions may include the development of new synthesis methods or modifications to the existing synthesis method to improve the yield or purity of the product.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high affinity and selectivity for certain receptors make it a promising candidate for the development of new drugs, while its ability to modulate neurotransmitter release may be beneficial in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-16-12-17(2)14-22(13-16)20-8-10-21(11-9-20)15-19-7-5-4-6-18(19)3;3-1(4)2(5)6/h4-7,16-17,20H,8-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFMYCMNPCDPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973061.png)
![1-(2-fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973073.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973077.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3973083.png)
![isopropyl 6-methyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973092.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973121.png)
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3973127.png)
![4-(5-chloro-2-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973143.png)
![1-[1-(phenylacetyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973145.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3973147.png)

![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)
